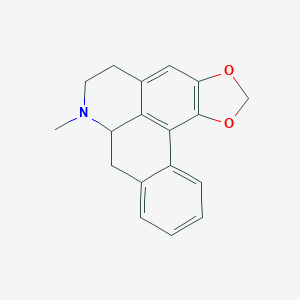

(R)-Roemerine

Descripción general

Descripción

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis de Remerin involucra varios pasos, comenzando con las moléculas precursoras apropiadas. La ruta sintética típicamente incluye la formación del esqueleto de aporfina a través de reacciones de ciclización. Las condiciones de reacción específicas, como la temperatura, los solventes y los catalizadores, son cruciales para la síntesis exitosa de Remerin. Las rutas sintéticas detalladas a menudo son propietarias y pueden variar dependiendo del rendimiento y la pureza deseados.

Métodos de Producción Industrial: La producción industrial de Remerin puede implicar la extracción de fuentes naturales, como Nelumbo nucifera, seguida de procesos de purificación. Alternativamente, se puede emplear la síntesis química a gran escala, utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. La elección del método depende de factores como el costo, la disponibilidad de materias primas y el uso previsto del compuesto.

Análisis De Reacciones Químicas

Tipos de Reacciones: Remerin experimenta diversas reacciones químicas, incluyendo:

Oxidación: Remerin puede oxidarse para formar diferentes derivados, que pueden exhibir actividades biológicas distintas.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales en Remerin, potencialmente alterando sus propiedades farmacológicas.

Sustitución: Las reacciones de sustitución pueden introducir nuevos grupos funcionales en la molécula de Remerin, mejorando su actividad o especificidad.

Reactivos y Condiciones Comunes:

Agentes Oxidantes: Permanganato de potasio, peróxido de hidrógeno.

Agentes Reductores: Borohidruro de sodio, hidruro de litio y aluminio.

Reactivos de Sustitución: Halógenos, agentes alquilantes.

Productos Principales: Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción puede producir compuestos desoxigenados.

Aplicaciones Científicas De Investigación

Pharmacological Properties

Antagonistic Activity:

(R)-Roemerine has been extensively studied for its antagonistic effects on serotonin receptors, particularly the 5-HT2A and 5-HT2C subtypes. Research has demonstrated that this compound exhibits high potency at these receptors, with a binding affinity (pK_b) of approximately 7.97 and 7.82, respectively . This selectivity makes it a valuable compound for investigating the role of serotonin in various psychological disorders.

Selectivity:

The compound shows good selectivity compared to other receptor subtypes, such as 5-HT2B and adrenergic α1 receptors. This selectivity is crucial for developing targeted therapies with fewer side effects .

Therapeutic Potential

Psychiatric Disorders:

Given its potent activity at serotonin receptors, this compound is being explored as a potential therapeutic agent for conditions such as schizophrenia and depression. Its ability to selectively antagonize specific serotonin receptors may provide an avenue for developing new treatments that mitigate psychotic symptoms without the adverse effects associated with less selective agents .

Cancer Treatment:

Recent studies have indicated that this compound possesses cytotoxic effects against various cancer cell lines, including SGC-7901, HT-29, and MGC-803. The compound demonstrated an IC50 value indicating significant anti-cancer activity, suggesting its potential as a chemotherapeutic agent .

Antifungal and Antimalarial Activities:

this compound has also been investigated for its antifungal properties against pathogens such as Candida albicans. Its efficacy in inhibiting fungal growth positions it as a candidate for developing antifungal therapies . Additionally, preliminary studies suggest that it may exhibit antimalarial properties, further broadening its therapeutic applications.

Synthesis and Chemical Properties

Synthetic Routes:

The synthesis of this compound has been achieved through catalytic asymmetric hydrogenation techniques. This method allows for the production of enantiomerically pure compounds, which is critical for pharmacological evaluation . The ability to synthesize this compound in a laboratory setting facilitates further research into its biological activities and potential applications.

Case Studies

Mecanismo De Acción

Remerin ejerce sus efectos al unirse selectivamente al subtipo de receptor de serotonina 5-HT2A sobre los receptores 5-HT1A y dopamina D1 y D2 . Esta unión selectiva modula la actividad de los neurotransmisores, lo que lleva a sus efectos biológicos observados. La actividad antifúngica del compuesto está relacionada con su capacidad para inhibir la formación de biopelículas y la transición de levadura a hifa en Candida albicans .

Compuestos Similares:

Mirtazapina: Otro antidepresivo tetracíclico con actividad serotoninérgica y noradrenérgica similar.

Mianserina: Un compuesto estrechamente relacionado con propiedades farmacológicas similares.

Singularidad: Remerin es único debido a su afinidad de unión específica para el subtipo de receptor de serotonina 5-HT2A y sus diversas actividades biológicas, incluidas las propiedades antifúngicas y antimaláricas. A diferencia de otros compuestos similares, Remerin ha mostrado una actividad significativa contra cepas multirresistentes de patógenos .

Comparación Con Compuestos Similares

Mirtazapine: Another tetracyclic antidepressant with similar serotonergic and noradrenergic activity.

Mianserin: A closely related compound with similar pharmacological properties.

Uniqueness: Remerin is unique due to its specific binding affinity for serotonin receptor subtype 5-HT2A and its diverse biological activities, including antifungal and antimalarial properties. Unlike other similar compounds, Remerin has shown significant activity against multidrug-resistant strains of pathogens .

Propiedades

IUPAC Name |

11-methyl-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,14,16,18-hexaene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO2/c1-19-7-6-12-9-15-18(21-10-20-15)17-13-5-3-2-4-11(13)8-14(19)16(12)17/h2-5,9,14H,6-8,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCTYWRARKVGOBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC3=C(C4=C2C1CC5=CC=CC=C54)OCO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10866578 | |

| Record name | 7-Methyl-6,7,7a,8-tetrahydro-2H,5H-[1,3]benzodioxolo[6,5,4-de]benzo[g]quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10866578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | (R)-Roemerine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030264 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

548-08-3 | |

| Record name | (R)-Roemerine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030264 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

102 - 103 °C | |

| Record name | (R)-Roemerine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030264 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.